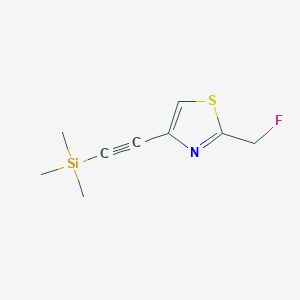

2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole

Description

2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole (hereafter referred to as Compound 3b) is a fluorinated thiazole derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 4-position and a fluoromethyl substituent at the 2-position. This compound has garnered attention primarily as a precursor for positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 5 (mGluR5) in neurological studies . Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of [¹¹C]SP203 for in vivo imaging .

Properties

Molecular Formula |

C9H12FNSSi |

|---|---|

Molecular Weight |

213.35 g/mol |

IUPAC Name |

2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl-trimethylsilane |

InChI |

InChI=1S/C9H12FNSSi/c1-13(2,3)5-4-8-7-12-9(6-10)11-8/h7H,6H2,1-3H3 |

InChI Key |

MPSLAORBOHTBIY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CSC(=N1)CF |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole typically involves:

- Construction of the thiazole core with appropriate substituents.

- Introduction of the ethynyl group at the 4-position, often protected as a trimethylsilyl (TMS) ethynyl to facilitate handling and further functionalization.

- Installation of the fluoromethyl group at the 2-position, usually via halogenation followed by nucleophilic fluorination.

Preparation of the 4-((Trimethylsilyl)ethynyl)thiazole Core

The 4-position ethynyl substituent is introduced through a Sonogashira cross-coupling reaction, a well-established method for coupling terminal alkynes with aryl or heteroaryl halides.

- Sonogashira Coupling : Starting from 4-halothiazole derivatives (e.g., 4-bromothiazole), the coupling with trimethylsilylacetylene in the presence of palladium catalysts (Pd(PPh3)2Cl2), copper iodide (CuI), and a base such as triethylamine or diisopropylethylamine is conducted in solvents like DMF or 1,2-dimethoxyethane at elevated temperatures (50–80 °C) for several hours (typically 6–12 h).

- The resulting product is 4-((trimethylsilyl)ethynyl)thiazole, which is isolated by chromatographic purification.

This step is crucial as the TMS group protects the alkyne and allows for further functionalization without polymerization or side reactions.

Introduction of the Fluoromethyl Group at the 2-Position

The 2-position fluoromethyl group is introduced via halogenation followed by nucleophilic fluorination:

Halogenation of the 2-Position

- Starting from 2-aminothiazole or 2-methylthiazole derivatives, regioselective halogenation at the 2-position is achieved using copper halides (CuX, where X = Cl, Br, I) in the presence of n-butyl nitrite as a nitrosating agent.

- The reaction yields 2-chloro, 2-bromo, or 2-iodo thiazole derivatives, with yields increasing with the size of the halogen (chlorination: 15–25%, bromination and iodination: >50%).

- For example, 2-bromo-4-(trimethylsilyl)ethynylthiazole is prepared as a key intermediate.

Nucleophilic Fluorination

- Direct fluorination of 2-halothiazole derivatives using electrophilic fluorinating agents such as Selectfluor or Accufluor results in poor yields (1–5%).

- A more effective method involves nucleophilic substitution of the 2-bromo or 2-chloro substituent with potassium fluoride (KF) in the presence of a phase transfer catalyst like Kryptofix 2.2.2 in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

- Microwave irradiation (e.g., 30 W, 130 °C, 8–15 min) enhances the reaction rate and yields, producing 2-fluorothiazole derivatives in moderate yields (24–43%).

- For 2-chloro-4-(phenylacetylene)thiazoles, fluorination with KF in DMSO can reach yields up to 78%.

Specific Synthesis Example of 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole

A representative synthetic route is as follows:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Sonogashira coupling of 4-bromothiazole with trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, DMF, 80 °C, 8 h | 4-((Trimethylsilyl)ethynyl)thiazole | ~85–90 |

| 2. Halogenation at 2-position with CuBr and n-butyl nitrite | CuBr, n-butyl nitrite, room temp | 2-Bromo-4-((trimethylsilyl)ethynyl)thiazole | >50 |

| 3. Nucleophilic fluorination | KF, Kryptofix 2.2.2, DMSO, microwave, 130 °C, 10 min | 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole | 24–43 |

Analytical and Purification Methods

- The products are typically purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Structural confirmation is done by NMR spectroscopy:

- [^1H NMR](pplx://action/followup) shows characteristic signals for the fluoromethyl group (a doublet with coupling constants ~46 Hz due to fluorine coupling).

- [^13C NMR](pplx://action/followup) confirms the thiazole ring carbons and the ethynyl carbons.

- Mass spectrometry and melting point determination further characterize the compounds.

Research Findings and Notes

- The nucleophilic fluorination approach under microwave irradiation is a significant advancement, offering a rapid and relatively high-yielding method to introduce fluorine at the 2-position of thiazoles.

- Attempts with electrophilic fluorinating agents are generally unsuccessful for this substrate class.

- The presence of the trimethylsilyl group on the ethynyl substituent stabilizes the alkyne and facilitates purification and handling.

- This compound serves as a precursor for radiolabeled analogues used in positron emission tomography (PET) imaging, where the fluoromethyl group can be substituted with radioactive ^18F isotope.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | 4-Bromothiazole | Pd(PPh3)2Cl2, CuI, Et3N, DMF, 80 °C, 8 h | 4-((Trimethylsilyl)ethynyl)thiazole | 85–90 |

| 2 | Halogenation | 4-((Trimethylsilyl)ethynyl)thiazole | CuBr, n-butyl nitrite, room temperature | 2-Bromo-4-((trimethylsilyl)ethynyl)thiazole | >50 |

| 3 | Nucleophilic Fluorination | 2-Bromo-4-((trimethylsilyl)ethynyl)thiazole | KF, Kryptofix 2.2.2, DMSO, microwave, 130 °C, 10 min | 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole | 24–43 |

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

Medicine: Research into its potential therapeutic applications includes studies on its activity against various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-ethynyl group can facilitate its incorporation into larger molecular structures. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key analogs of Compound 3b include:

- 3a : 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

- 5 : 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole (from )

- 2b : 2-(Fluoromethyl)-4-((3-fluorophenyl)ethynyl)thiazole (from )

- 2e : Thiazoles with trifluoromethylphenyl groups (from )

Table 1: Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects : The fluoromethyl group in 3b enhances metabolic stability compared to the methyl group in 3a , critical for in vivo PET imaging .

- Steric Considerations : The TMS-ethynyl group in 3b and 3a facilitates cross-coupling reactions, while aryl ethynyl groups (e.g., 2b ) may enhance receptor binding via π-π interactions .

Reactivity Trends :

- Halogenated Derivatives : Chloromethyl analogs (5 ) require harsher conditions (e.g., CuCl, 75°C) compared to fluorinated derivatives .

- Aryl Substitutions : Electron-deficient aryl groups (e.g., trifluoromethylphenyl in 2e ) improve binding affinity to enzymes like AChE .

Table 3: Functional Comparisons

Critical Insights :

- 3b vs. 2e : While 3b excels in receptor imaging, 2e demonstrates potent enzyme inhibition, highlighting substituent-driven functional divergence.

- Metabolic Stability : Fluorine in 3b reduces off-target interactions but may lead to defluorination, necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole, and how can intermediate purity be ensured?

- Methodology :

- Step 1 : Start with a thiazole core functionalized with a fluoromethyl group. Use Sonogashira coupling to introduce the trimethylsilyl (TMS)-ethynyl moiety, as this reaction is efficient for forming carbon-carbon bonds between sp² and sp-hybridized carbons under palladium catalysis .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 60–80°C; catalyst: Pd(PPh₃)₄) to maximize yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via elemental analysis and melting point consistency (±1°C) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the TMS-ethynyl group, C-F stretch at ~1100 cm⁻¹) .

- NMR :

- ¹H NMR : Fluoromethyl protons appear as a doublet of quartets (~δ 4.5–5.5 ppm due to coupling with F and adjacent CH₂).

- ¹³C NMR : TMS-ethynyl carbons resonate at ~δ 95–105 ppm (sp-hybridized carbons) .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of TMS group, m/z –73) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

- Methodology :

- X-ray Crystallography : Use SHELX software for refinement. If discrepancies arise (e.g., bond length deviations >0.02 Å), re-examine data for twinning or disorder. Compare with density functional theory (DFT)-optimized geometries to validate electronic effects .

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the TMS-ethynyl group) at variable temperatures to explain unexpected splitting patterns .

Q. What strategies mitigate challenges in preparing single crystals suitable for X-ray diffraction?

- Methodology :

- Solvent Screening : Test solvents with varying polarity (e.g., dichloromethane, ethyl acetate) via slow evaporation.

- Additive Use : Introduce trace amounts of co-solvents (e.g., DMSO) or templating agents to stabilize crystal packing.

- Temperature Control : Gradual cooling (0.5°C/hr) from saturated solutions to promote ordered lattice formation .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the thiazole ring and nucleophilic susceptibility of the TMS-ethynyl group.

- Docking Studies : Model interactions with transition-metal catalysts (e.g., Pd(0)) to predict regioselectivity in Suzuki-Miyaura or Heck reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assays?

- Methodology :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicates (n ≥ 3).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace TMS-ethynyl with phenylacetylene) to isolate pharmacophoric motifs .

Experimental Design Considerations

Q. What precautions are critical when handling the fluoromethyl group under basic conditions?

- Methodology :

- pH Control : Avoid strong bases (e.g., NaOH) that may hydrolyze the C-F bond. Use mild bases (e.g., K₂CO₃) in biphasic systems (water/THF).

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiazole sulfur .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.